molecular formula C7H11NO B13270598 5-Oxa-2-azaspiro[3.5]non-7-ene

5-Oxa-2-azaspiro[3.5]non-7-ene

Cat. No.: B13270598
M. Wt: 125.17 g/mol
InChI Key: YYAJNIJSFAXIHV-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.5]non-7-ene is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery. Its molecular formula is C7H11NO, and it features a unique structure comprising an oxygen-containing ring and a nitrogen-containing ring connected through a central spiro-fused carbon atom, with a double bond in the seven-position ring system . This spiro[3.5]nonane core provides a three-dimensional, rigid scaffold that is valuable for exploring novel chemical space in the design of bioactive molecules . The incorporation of spirocyclic architectures like this one can significantly influence a compound's properties, such as its conformational rigidity, lipophilicity, and metabolic stability, often leading to improved target affinity and selectivity . As a versatile intermediate, this compound is a key precursor in synthetic organic chemistry, particularly in ring-closing metathesis (RCM) strategies for constructing complex spiropiperidine derivatives . This compound is intended for research applications as a critical building block in the synthesis of potential therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5-oxa-2-azaspiro[3.5]non-7-ene

InChI

InChI=1S/C7H11NO/c1-2-4-9-7(3-1)5-8-6-7/h1-2,8H,3-6H2

InChI Key

YYAJNIJSFAXIHV-UHFFFAOYSA-N

Canonical SMILES

C1C=CCOC12CNC2

Origin of Product

United States

Reaction Mechanisms and Reactivity Profile of the 5 Oxa 2 Azaspiro 3.5 Non 7 Ene Core

Mechanistic Investigations of Spirocyclization Pathways

The formation of the 5-oxa-2-azaspiro[3.5]nonane framework, the saturated analog of the title compound, and other related spirocycles often involves intramolecular cyclization reactions. These reactions can be catalyzed by various means, including metals or driven by strain release. lancs.ac.ukresearchgate.net While direct mechanistic studies on 5-oxa-2-azaspiro[3.5]non-7-ene are not extensively documented, the pathways for analogous spirocyclic systems provide significant insight.

The synthesis of spirocycles can proceed through either concerted or stepwise pathways, depending on the reactants and conditions. For instance, the hetero Diels-Alder reaction, a type of pericyclic reaction, is a well-established method for forming six-membered rings and often proceeds through a concerted mechanism. A study on the reaction between E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane (B75326) to form spirocyclic-1,2-oxazine N-oxides demonstrated a one-step, concerted mechanism. mdpi.com This suggests that a potential cycloaddition strategy to form the cyclohexene (B86901) ring of this compound could follow a similar concerted pathway.

Conversely, many spirocyclization reactions follow stepwise mechanisms. Iron-catalyzed spirocyclization, for example, involves the formation of intermediates through processes like cross-coupling reactions. lancs.ac.uk Similarly, strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones to form azetidine-containing spirocycles proceeds via discrete steps. researchgate.net Gold(I)-catalyzed spirocyclization of 3-ene-1,7-diyne esters to form azaspiro[4.5]decadienone derivatives occurs through a cascade pathway involving distinct migration steps, which is inherently a stepwise process. rsc.org

Reaction Type Plausible Mechanism Key Characteristics Reference Analog
Hetero Diels-AlderConcertedSingle transition state, stereospecific.Spirocyclic-1,2-oxazine N-Oxides mdpi.com
Metal-Catalyzed CyclizationStepwiseInvolves oxidative addition, reductive elimination, and intermediate formation.Iron-catalyzed heterospirocycle synthesis lancs.ac.uk
Strain-Release DrivenStepwiseRing-opening of a strained precursor followed by intramolecular attack.Spirocyclic azetidines from azabicyclo[1.1.0]butyl ketones researchgate.net
Cascade ReactionStepwiseA sequence of intramolecular reactions (e.g., acyl migration, cyclization).Azaspiro[4.5]decadienone synthesis rsc.org

In stepwise spirocyclization reactions, the identification of intermediates is crucial for understanding the reaction pathway. For the synthesis of related 2-oxa-7-azaspiro[3.5]nonane derivatives, a spirocyclic intermediate is formed through the condensation of a bromo-alcohol with a sulfonamide, which then undergoes oxidative cyclization. In the synthesis of azetidinium salts, which are related to the azetidine (B1206935) part of the target molecule, kinetic studies have shown the formation of an intermediate whose subsequent rearrangement leads to the final product. acs.org

In the context of forming the saturated 5-oxa-2-azaspiro[3.5]nonane oxalate (B1200264), Boc-protected spirocyclic amines serve as key intermediates that are subsequently deprotected. The synthesis of other spirocyclic systems, such as N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides, proceeds via intramolecular cyclization of an intermediate formed from a Reformatsky reagent. These examples underscore the common role of stable, isolable, or transient intermediates in guiding the assembly of the final spirocyclic architecture.

Reactivity Profile of the Spiro[3.5]non-7-ene Ring System

The reactivity of this compound is dictated by its three primary functional components: the endocyclic alkene, the ether linkage, and the secondary amine.

Alkene transposition, or the migration of the double bond, is another potential reaction, often catalyzed by transition metals like iridium or rhodium. rsc.org Furthermore, the double bond can participate in cross-coupling reactions. For instance, reactions of 1,1-dibromo-1-alkenes with various nucleophiles, followed by coupling reactions with phenylacetylene (B144264) or phenylboronic acid, have been used to create trisubstituted alkenes. acs.org

The ether linkage within the six-membered ring is generally stable but can be cleaved under harsh acidic conditions. The specific placement of the oxygen atom at the 5-position, adjacent to the spiro carbon, may influence ring stability and conformation. In related oxa-spirocycles, the ether functionality is typically retained during reactions at other sites unless specific ether-cleaving reagents are employed.

The secondary amine in the azetidine ring is a key site for functionalization. It is nucleophilic and can readily undergo reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. acs.org

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

The basicity of the amine is a critical factor in its reactivity. For related cyclic amines, basicity (pKa) has been shown to correlate with reactivity in azetidinium salt formation, with more basic amines generally being more reactive. acs.org The constrained nature of the four-membered azetidine ring can also influence the reactivity of the nitrogen atom.

Functional Group Reaction Type Potential Reagents Expected Product Class
Endocyclic AlkeneElectrophilic AdditionBr₂, HBr, m-CPBADihaloalkanes, Haloalkanes, Epoxides
Endocyclic AlkeneCross-CouplingPhenylboronic acid (Suzuki)Phenyl-substituted derivatives
Ether LinkageCleavageStrong acids (e.g., HBr, HI)Ring-opened halo-alcohols
Secondary AmineAcylationAcetyl chlorideN-acetyl amide derivative
Secondary AmineSulfonylationTosyl chlorideN-tosyl sulfonamide derivative acs.org
Secondary AmineAlkylationMethyl iodideN-methyl tertiary amine derivative

Stereochemical Outcomes and Control in Scaffold-Involving Reactions

The inherent three-dimensionality of the this compound scaffold presents significant opportunities for the synthesis of stereochemically rich molecules. The control of stereochemistry during the formation and functionalization of this spirocyclic system is a critical aspect of its application in medicinal chemistry and materials science. Research into related oxa-azaspirocyclic systems has demonstrated that high levels of stereocontrol can be achieved through various synthetic strategies, including the use of chiral catalysts, auxiliaries, and substrate-controlled reactions. These approaches allow for the selective formation of specific diastereomers and enantiomers, which is crucial for elucidating structure-activity relationships and developing potent and selective therapeutic agents.

The stereochemical outcomes of reactions involving the this compound core and its analogues are largely dictated by the method of cyclization or the nature of the subsequent functionalization. The rigid conformation of the spirocyclic framework often leads to a high degree of facial selectivity in reactions at the double bond or at other positions on the rings.

A notable example of achieving high enantioselectivity in the formation of a related spirocyclic ether is the catalytic enantioselective intramolecular oxa-Michael reaction. While not the exact this compound core, the synthesis of an N-Boc protected 7-azaspiro[3.5]nonane derivative via this method highlights the potential for exquisite stereocontrol. The use of a bifunctional iminophosphorane (BIMP) catalyst has been shown to be highly effective in promoting these challenging cyclizations. For instance, the intramolecular oxa-Michael addition of an alcohol onto an α,β-unsaturated ester has been reported to proceed with excellent yield and enantiomeric excess, demonstrating the power of organocatalysis in controlling the stereochemistry of spirocycle formation acs.org.

The following table summarizes the results of a catalytic enantioselective intramolecular oxa-Michael reaction to form a related N-Boc 7-azaspiro[3.5]nonane product, illustrating the high level of stereocontrol achievable.

EntryCatalystProductYield (%)Enantiomeric Ratio (e.r.)
1BIMPN-Boc 7-azaspiro[3.5]nonane derivative9598:2
Data sourced from a study on catalytic enantioselective intramolecular oxa-Michael reactions. acs.org

Furthermore, the synthesis of functionalized N-heterocycles through palladium-catalyzed decarboxylative allylation offers another avenue for stereocontrol. In the synthesis of a di-tert-butyl (6S,7R)-7-fluoro-6-phenyl-1-oxa-5-azaspiro[2.5]octane-5,7-dicarboxylate, a mixture of diastereomers was obtained, which could be separated by chromatography. This indicates that while the reaction itself may not be perfectly diastereoselective, the distinct physical properties of the diastereomers allow for their isolation in pure form. The use of chiral ligands in such palladium-catalyzed reactions is a common strategy to induce enantioselectivity.

Another important strategy involves the use of chiral auxiliaries. Although specific examples for the this compound core are not extensively documented in readily available literature, the principles are well-established in organic synthesis. A chiral auxiliary attached to the nitrogen or another part of the molecule can direct the stereochemical course of subsequent reactions, after which the auxiliary can be removed.

Derivatization and Functionalization Strategies for 5 Oxa 2 Azaspiro 3.5 Non 7 Ene

N-Functionalization and Implementation of Protecting Group Strategies

The secondary amine within the azetidine (B1206935) ring of the 5-oxa-2-azaspiro[3.5]non-7-ene system is a key handle for derivatization. However, its reactivity often necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. The most commonly employed protecting group for the nitrogen atom is the tert-butoxycarbonyl (Boc) group. Current time information in Chatham County, US.acs.org This strategy is frequently documented in patent literature describing the synthesis of various derivatives. Current time information in Chatham County, US.acs.org

The Boc group is favored due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions. For instance, the synthesis of tert-butyl this compound-2-carboxylate allows for subsequent modifications at other positions of the scaffold. Current time information in Chatham County, US. Other protecting groups common in organic synthesis, such as the benzyloxycarbonyl (Cbz) and fluorenylmethoxycarbonyl (Fmoc) groups, are also viable options for protecting the nitrogen atom of the spirocycle. acs.org The choice of protecting group is often dictated by the specific reaction conditions planned for subsequent synthetic steps.

Table 1: Protecting Groups for the Nitrogen Atom of this compound

Protecting GroupAbbreviationCommon Reagents for IntroductionCommon Reagents for Removal
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)
BenzyloxycarbonylCbzBenzyl (B1604629) chloroformateHydrogenolysis (e.g., H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuPiperidine (B6355638)

C-H Functionalization and Regioselective Substituent Introduction on the Rings

Direct C-H functionalization is a powerful tool for introducing substituents onto the carbocyclic framework of the this compound scaffold, offering atom-economical routes to novel derivatives. While specific examples for the direct C-H functionalization of this compound are not extensively detailed in the reviewed literature, strategies employed for closely related spirocyclic systems provide significant insights into potential methodologies.

For spiro-oxetanes, a notable strategy involves the selective 1,4-C-H insertion reactions of metallocarbenes. nih.gov This approach has been used to generate spiro-β-lactones, which can then be converted into the corresponding spiro-oxetanes. nih.gov Such a method could potentially be adapted to functionalize the saturated positions of the six-membered ring in the this compound system.

Regioselective functionalization of the dihydropyridine (B1217469) ring is another key strategy. The synthesis of dihydropyridine spirocycles through the dearomatization of pyridines demonstrates a method for introducing substituents onto the six-membered ring. nih.govacs.org This type of transformation, often induced by an electrophile, allows for the controlled introduction of functional groups. acs.org For example, 3-substituted pyridines can be converted into the corresponding dihydropyridine spirocycles bearing various functional groups. nih.govacs.org

Ring Modifications and Scaffold Diversification

Modifying the rings of the this compound scaffold allows for significant diversification of the core structure, leading to novel spirocyclic systems with altered spatial arrangements and properties.

One approach is the introduction of substituents onto the existing rings. An example of this is the synthesis of tert-butyl 7-fluoro-5-oxa-2-azaspiro[3.5]non-7-ene-2-carboxylate, which introduces a fluorine atom at the 7-position of the six-membered ring. acs.orgbldpharm.com

Ring expansion of the oxetane (B1205548) ring is another viable strategy for scaffold diversification. nih.gov Studies on 3-oxetanone-derived spirocycles have shown that the four-membered ring can be expanded to form larger heterocyclic rings. nih.govmdpi.com For instance, treatment of oxetanyl N,O-acetal spirocycles with trimethylsilyl (B98337) cyanide can lead to a ring-opening and subsequent intramolecular cyclization to access morpholine-containing structures. mdpi.com

Furthermore, the dihydropyridine ring can be modified. For example, the synthesis of spiro oxindole-1,4-dihydropyridines demonstrates how the dihydropyridine moiety can be constructed as part of a more complex, fused ring system. researchgate.netmdpi.com Additionally, dihydropyridine spirocycles can be hydrogenated to their corresponding piperidine analogues, providing access to saturated spirocyclic scaffolds. nih.govacs.org

Table 2: Examples of Ring Modifications and Scaffold Diversification

Starting Material TypeModification StrategyResulting Scaffold Type
This compound derivativeSubstitution7-Fluoro-5-oxa-2-azaspiro[3.5]non-7-ene derivative acs.org
3-Oxetanone-derived spirocycleRing ExpansionSaturated nitrogen heterocycles (e.g., morpholines) nih.govmdpi.com
Dihydropyridine spirocycleReductionPiperidine spirocycle nih.govacs.org
Isatin and enamine derivativesAnnulationSpiro oxindole-1,4-dihydropyridine researchgate.netmdpi.com

Synthesis of Analogs with Varied Heteroatom Positions or Ring Sizes

The synthesis of structural analogs of this compound with different ring sizes or altered heteroatom positions is a key strategy for exploring a wider chemical space and fine-tuning biological activity.

Analogs with different ring sizes have been reported. For instance, the synthesis of 5-oxa-2-azaspiro[3.4]octane derivatives, which feature a five-membered ring instead of a six-membered ring, has been described. google.comsemanticscholar.org One specific example is tert-butyl 7-methyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. Current time information in Chatham County, US. The synthesis of these smaller ring analogs often involves the cyclization of precursors derived from cyclopentane.

Isomeric analogs with different placement of the heteroatoms are also of significant interest. The synthesis of 7-oxa-1-azaspiro[3.5]nonane has been reported, which can be considered an isomer of the saturated analog of the title compound. Other reported isomers include 2-oxa-7-azaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane. mdpi.com The synthesis of these analogs often requires bespoke synthetic routes tailored to the specific arrangement of the heteroatoms.

Table 3: Examples of Analogs with Varied Ring Sizes and Heteroatom Positions

Compound NameRing SystemKey Structural Difference from 5-Oxa-2-azaspiro[3.5]nonane
5-Oxa-2-azaspiro[3.4]octane derivative[3.4]Five-membered carbocyclic ring instead of six-membered google.com
7-Oxa-1-azaspiro[3.5]nonane[3.5]Swapped positions of oxygen and nitrogen atoms in the six-membered ring relative to the spiro center
2-Oxa-7-azaspiro[3.5]nonane[3.5]Oxygen in the four-membered ring and nitrogen in the six-membered ring mdpi.com
2,7-Diazaspiro[3.5]nonane[3.5]Nitrogen atom in place of the oxygen atom in the four-membered ring

Theoretical and Computational Chemistry Studies on 5 Oxa 2 Azaspiro 3.5 Non 7 Ene

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the electronic landscape of a molecule. For 5-Oxa-2-azaspiro[3.5]non-7-ene, these calculations would reveal critical information about its stability, reactivity, and spectroscopic properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, or more commonly, Density Functional Theory (DFT), would be employed to solve the electronic Schrödinger equation for the molecule.

The primary outputs of these calculations would include the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. The strained four-membered oxetane (B1205548) ring is of particular interest. In an unsubstituted oxetane, the C-O bond length is approximately 1.46 Å, and the ring exhibits a puckered conformation to relieve strain. acs.org QM calculations would determine the precise geometry of this ring within the spirocyclic system and how it is influenced by the adjacent dihydropyridine (B1217469) ring.

Furthermore, analysis of the molecular orbitals (HOMO and LUMO) would be essential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the chemical reactivity and the electronic excitation properties of the compound. aip.org For this compound, the nitrogen and oxygen heteroatoms, along with the π-system of the cyclohexene (B86901) ring, would significantly influence the character and energy of these frontier orbitals. Studies on other nitrogen and oxygen-containing heterocycles have shown that these atoms' lone pairs often contribute significantly to the HOMO, making them sites for electrophilic attack. latrobe.edu.au

A natural bond orbital (NBO) analysis would further dissect the electronic structure, providing insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions between filled and unfilled orbitals. This would quantify the polarity of bonds, such as the C-O and C-N bonds, and reveal stabilizing interactions within the molecule.

Table 1: Illustrative QM-Calculated Properties for a Model Oxa-Aza Spirocyclic System

This table presents hypothetical data that would be the target of QM calculations for a molecule like this compound, based on typical values for related heterocycles. aip.orgnih.gov

PropertyCalculated ValueSignificance
Total Energy -X HartreesIndicates the overall stability of the molecule.
HOMO Energy -6.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy -1.2 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap 5.3 eVCorrelates with chemical reactivity and electronic transition energy.
Dipole Moment 2.8 DebyeQuantifies the overall polarity of the molecule.
Mulliken Charge on N -0.45 eIndicates the partial negative charge on the nitrogen atom.
Mulliken Charge on O -0.52 eIndicates the partial negative charge on the oxygen atom.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the mechanisms of chemical reactions. acs.org For this compound, DFT studies could elucidate the pathways of potential reactions, such as cycloadditions, ring-openings, or substitutions. A key application would be the study of its synthesis, for instance, via a hetero-Diels-Alder reaction. Computational studies on similar cycloadditions have successfully mapped out the reaction coordinates, identifying whether the mechanism is concerted or stepwise. mdpi.comacs.org

By calculating the energies of reactants, products, intermediates, and, crucially, transition states (TS), a complete energy profile for a proposed reaction can be constructed. For example, the Paternò-Büchi reaction—a [2+2] photocycloaddition—is a common method for synthesizing oxetanes. beilstein-journals.org A DFT study could model the reaction of a suitable precursor to form the this compound framework, determining the activation energy barriers and the regio- and stereoselectivity of the process. mdpi.com

The search for transition states is a critical component of these studies. A TS is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. Frequency calculations are used to confirm the nature of stationary points: a minimum (reactant, intermediate, or product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org DFT studies on other spirocycle formations have used this approach to compare different potential pathways and determine the most favorable one based on the relative stability of the transition states involved. researchgate.net

Table 2: Example DFT Data for a Hypothetical Reaction Pathway

This table illustrates the type of data generated from a DFT study of a reaction involving this compound, such as an electrophilic addition to the double bond.

SpeciesRelative Energy (kcal/mol)Number of Imaginary FrequenciesKey Structural Feature
Reactants 0.00Isolated this compound and electrophile.
Transition State (TS1) +15.21Partially formed bond between C7 and the electrophile.
Intermediate +4.50Carbocation formed on C8.
Transition State (TS2) +8.11Nucleophilic attack on the carbocation.
Product -22.70Final addition product.

Conformational Analysis and Exploration of Energy Landscapes of the Spiro[3.5]nonene System

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the flexibility of the six-membered ring. A thorough conformational analysis is essential to identify the most stable conformers and the energy barriers between them. This is particularly important for spirocyclic systems, where the rigid spiro-junction can lead to unique and sometimes unexpected conformational preferences. rsc.org

Computational methods would be used to systematically explore the potential energy surface (PES) of the molecule. This involves rotating key dihedral angles and calculating the energy at each point to map out the landscape. The six-membered dihydropyridine ring can exist in various conformations, such as half-chair or boat forms. The spiro-fused oxetane ring significantly influences these preferences. Studies on similar spiro-fused cyclohexanes have shown that small spiro-rings can dramatically alter the typical axial/equatorial preferences of substituents. rsc.org

The analysis would identify the global minimum energy conformation, which is the most populated state at equilibrium, as well as other low-energy local minima. The energy differences between these conformers and the transition states separating them determine the dynamic equilibrium of the molecule. For this compound, this would be crucial for understanding how its shape influences its interactions with other molecules, such as biological receptors. ubbcluj.ro

Table 3: Hypothetical Conformational Energy Profile

This table shows representative data from a conformational analysis of the six-membered ring in this compound.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-N-C-C)Population at 298 K (%)
Half-Chair A (Global Minimum) 0.055.2°75.3
Half-Chair B 1.2-54.8°13.5
Boat 3.50.5°0.1
Transition State (A to B) 4.8--

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent or a biological macromolecule). tandfonline.com

For this compound, an MD simulation in a solvent like water would show how the molecule's conformation fluctuates and how it forms hydrogen bonds. The oxygen and nitrogen atoms are potential hydrogen bond acceptors, and the N-H group is a hydrogen bond donor. MD simulations can quantify the number and lifetime of these hydrogen bonds, which is critical for understanding properties like solubility. nih.gov

MD simulations are also a cornerstone of drug design. If this compound were being investigated as a potential ligand for a protein target, MD simulations would be used to model the ligand-protein complex. mdpi.com These simulations can assess the stability of the binding pose predicted by molecular docking, analyze the specific intermolecular interactions (like hydrogen bonds, hydrophobic contacts, and salt bridges) that stabilize the complex, and calculate the binding free energy using methods like MM/PBSA or MM/GBSA. rsc.org Such studies provide invaluable, dynamic insights into the molecular recognition process. researchgate.net

Table 4: Illustrative Output from a Molecular Dynamics Simulation

This table provides example parameters that could be extracted from a 100 ns MD simulation of this compound in a water box.

ParameterAverage Value / DescriptionSignificance
Root-Mean-Square Deviation (RMSD) 1.5 Å (backbone atoms)Measures the structural stability of the molecule over time.
Root-Mean-Square Fluctuation (RMSF) Higher fluctuation in the dihydropyridine ring vs. the oxetane ringIdentifies the most flexible regions of the molecule.
Solvent Accessible Surface Area (SASA) 250 ŲIndicates the extent of the molecule's exposure to the solvent.
Intermolecular H-Bonds (with water) 3.2 (average number)Quantifies the interaction with the solvent, relating to solubility.

Applications of 5 Oxa 2 Azaspiro 3.5 Non 7 Ene As a Synthetic Intermediate and Building Block in Organic Synthesis

Strategic Use in the Construction of Complex Molecular Architectures

The 5-Oxa-2-azaspiro[3.5]non-7-ene scaffold serves as a key intermediate in the synthesis of complex molecular architectures, particularly those of pharmaceutical interest. Its utility is often demonstrated in its N-protected forms, such as the tert-butyloxycarbonyl (Boc) protected derivative, which allows for selective manipulation of other parts of the molecule.

One of the primary applications of this scaffold is in the synthesis of sophisticated substituted heterocyclic compounds. For instance, derivatives of this compound have been instrumental in the preparation of novel isoxazolyl ether and triazolyl derivatives. Current time information in Bangalore, IN.acs.org These resulting compounds are often targeted for their potential as modulators of biological targets, such as GABA A α5 positive allosteric modulators (PAMs). Current time information in Bangalore, IN.acs.org

The synthesis of these complex molecules often involves the strategic functionalization of the this compound core. The enol ether functionality within the dihydropyran ring provides a handle for various chemical transformations, while the azetidine (B1206935) nitrogen can be involved in coupling reactions to append other molecular fragments. For example, tert-butyl 7-fluoro-5-oxa-2-azaspiro[3.5]non-7-ene-2-carboxylate has been utilized as a key building block in the synthesis of complex amine and heterocyclic compounds. acs.org

The table below summarizes the role of this compound derivatives in the synthesis of specific complex molecules.

Derivative of this compoundRole in SynthesisTarget Molecular Class
tert-butyl 7-fluoro-5-oxa-2-azaspiro[3.5]non-7-ene-2-carboxylateBuilding block for the synthesis of complex amines and heterocyclic compounds. acs.orgAmine and Heterocyclic Compounds
tert-butyl this compound-2-carboxylateIntermediate in the synthesis of new isoxazolyl ether derivatives. Current time information in Bangalore, IN.Isoxazolyl Ether Derivatives
tert-butyl 7-fluoro-5-oxa-2-azaspiro[3.5]non-7-ene-2-carboxylatePrecursor for the synthesis of novel triazolyl derivatives. acs.orgTriazolyl Derivatives

Integration as a Scaffold for Combinatorial Chemistry and Compound Library Generation

Spirocyclic scaffolds are highly sought after in combinatorial chemistry due to their ability to introduce three-dimensionality into compound libraries, a feature that is often correlated with improved pharmacological properties. While specific, large-scale combinatorial libraries based solely on this compound are not extensively documented in public literature, its structural features and the synthetic routes employing its derivatives are indicative of its potential as a scaffold for such purposes.

The generation of compound libraries often relies on a central scaffold that can be functionalized at multiple points. The this compound core offers several diversification points. The nitrogen of the azetidine ring, once deprotected, can be acylated, alkylated, or used in other coupling reactions to introduce a wide variety of substituents. Furthermore, the enol ether can be transformed to introduce diversity around the six-membered ring.

The use of spirocyclic systems, such as spiro[indole-thiazolidinones], in the combinatorial synthesis of biologically relevant scaffolds has been demonstrated to be a powerful strategy for drug discovery. rsc.orgrsc.org These approaches often involve multicomponent reactions that allow for the rapid assembly of a library of related compounds from a set of diverse starting materials. rsc.orgrsc.org By analogy, the this compound scaffold is well-suited for similar diversity-oriented syntheses.

The table below outlines the potential diversification points on the this compound scaffold for combinatorial library generation.

Diversification PointPotential Reactions
Azetidine Nitrogen (N-2)Acylation, Alkylation, Sulfonylation, Reductive Amination
Enol Ether Double Bond (C-7/C-8)Addition Reactions, Cycloadditions, Oxidative Cleavage
Dihydropyran RingRing-opening, Rearrangement Reactions

Utilization as a Precursor for Advanced Heterocyclic Systems

The inherent reactivity of the functional groups within this compound makes it a valuable precursor for the synthesis of a variety of advanced heterocyclic systems. The transformation of this scaffold into other, often more complex, ring systems is a key aspect of its synthetic utility.

The enol ether moiety is a particularly versatile functional group. It can undergo a range of reactions, including hydrolysis to a ketone, cycloadditions, and rearrangements, to generate new carbocyclic and heterocyclic frameworks. The synthesis of spiroacetals, for example, has been achieved through strategies involving the formation and subsequent reaction of endocyclic enol ethers. nih.gov

The patent literature provides specific examples of the conversion of this compound derivatives into other heterocyclic systems. As mentioned, it is a key precursor to certain isoxazolyl and triazolyl compounds. Current time information in Bangalore, IN.acs.org These transformations typically involve multi-step sequences where the spirocyclic core is modified and elaborated upon.

The following table details some of the advanced heterocyclic systems that can be accessed from this compound derivatives.

Precursor DerivativeTransformation Reaction(s)Resulting Heterocyclic System
tert-butyl this compound-2-carboxylateMulti-step synthesis including coupling and cyclizationSubstituted Isoxazoles Current time information in Bangalore, IN.
tert-butyl 7-fluoro-5-oxa-2-azaspiro[3.5]non-7-ene-2-carboxylateMulti-step synthesis including coupling and cyclizationSubstituted Triazoles acs.org
This compound (general)Hydrolysis of the enol etherSpirocyclic Ketones
This compound (general)Cycloaddition reactions across the enol etherFused Bicyclic Systems

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